5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride
Description
5-Phenyl-2-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic organic compound featuring a seven-membered ring system with a nitrogen atom at the 2-position and a phenyl substituent at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like epibatidine, a potent nicotinic acetylcholine receptor (nAChR) agonist . Its hydrochloride salt improves solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
5-phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)12-7-11-6-10(12)8-13-11;/h1-5,10-13H,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTOJLOODSHEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Palladium-Catalyzed Aminoacyloxylation
A high-yielding method for synthesizing oxygenated derivatives involves palladium-catalyzed 1,2-aminoacyloxylation. Cyclopentene precursors react with acyloxy and amino groups under Pd(0) catalysis to form functionalized 2-azabicyclo[2.2.1]heptanes. This reaction tolerates diverse acyloxy donors (e.g., acetate, benzoate) and amines .
| Conditions | Reagents | Outcome |
|---|---|---|
| Pd(PPh₃)₄ (5 mol%), DMF, 80°C | Cyclopentene, RCO₂H, R'NH₂ | Oxygenated 2-azabicyclo[2.2.1]heptanes (70–85%) |
Fluorination and Halogenation
The nitrogen and bridgehead positions undergo fluorination using DAST (diethylaminosulfur trifluoride) or Deoxofluor. For example:
-
DAST-mediated fluorination at −78°C converts hydroxyl groups at C-5 to fluorine with retention of configuration .
-
Deoxofluor selectively fluorinates ketones or alcohols in the bicyclic framework, yielding mono- or difluorinated products .
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 5-Hydroxy derivative | DAST | 5-Fluoro-2-azabicycloheptane | 55% |
| 5-Keto derivative | Deoxofluor | 5,5-Difluoro-2-azabicycloheptane | 53% |
Hydrogenation and Ring-Opening Reactions
The bicyclic structure undergoes hydrogenation under Pd/C or PtO₂ to saturate double bonds. Aziridine ring-opening reactions with nucleophiles (e.g., amines, alcohols) proceed via neighboring group participation, retaining stereochemistry .
Example Pathway :
Nucleophilic Substitution
The bridgehead carbon (C-7) participates in nucleophilic substitution. Lithiated chloropyridines attack ketone intermediates, followed by dehydration to form olefins .
| Reaction | Conditions | Product |
|---|---|---|
| Ketone + Lithiated chloropyridine | THF, −78°C → RT | Chloropyridyl-substituted olefin |
Biological Interactions
The compound inhibits soluble epoxide hydrolase (sEH) by binding to its active site, stabilizing epoxide substrates. This interaction involves hydrogen bonding between the piperidine nitrogen and catalytic aspartate residues (Asp34/Asp214) .
Key Interactions :
-
Piperidine N–H···Asp34/Asp214 (H-bond)
-
Phenyl group in hydrophobic S1 pocket
Functionalization via Acylation/Alkylation
The exocyclic amine undergoes acylation or alkylation to improve solubility or bioactivity. Boc or Cbz protection is common before further modifications .
Example :
Oxidation and Reduction
Scientific Research Applications
Chemical Properties and Structure
5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride has a molecular formula of and a molecular weight of approximately 209.72 g/mol. Its unique bicyclic structure allows for diverse interactions with biological targets, making it an interesting compound for research applications.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
- Acetylcholinesterase Inhibition : The compound shows promise as an acetylcholinesterase inhibitor, which is crucial in managing conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Neuroscience Research
The compound's ability to modulate neurotransmitter systems positions it as a candidate for research into neuropharmacology.
- Cognitive Enhancement : Research has highlighted its potential role in enhancing cognitive functions through cholinergic pathways, which may lead to advancements in therapies for cognitive impairments .
Synthetic Chemistry
This compound serves as a valuable building block in organic synthesis.
- Synthesis of Complex Molecules : Its unique structure facilitates the synthesis of more complex organic compounds, which can be utilized in drug development and material science .
Case Study 1: Acetylcholinesterase Inhibitors
A study focused on synthesizing derivatives based on the bicyclic framework of this compound demonstrated varying degrees of acetylcholinesterase inhibition. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly enhanced inhibitory activity against the enzyme.
Case Study 2: Antimicrobial Evaluation
Research evaluated the antimicrobial efficacy of several derivatives against resistant bacterial strains. The findings suggested that modifications to the bicyclic structure could lead to improved antibacterial properties, highlighting the compound's potential in developing new antibiotics.
Table 1: Summary of Biological Activities
Table 2: Synthesis and Characterization Data
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Cyclization Reaction | Cyclization of linear precursors under acidic conditions | ~75% |
| Derivative Synthesis | Modification of phenyl group to enhance biological activity | Variable |
Mechanism of Action
The mechanism of action of 5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 5-phenyl-2-azabicyclo[2.2.1]heptane hydrochloride can be contextualized by comparing it to related bicyclic azabicyclo compounds. Below is a detailed analysis:
Structural Analogues and Their Properties
Key Comparative Insights
Substituent Effects: Phenyl vs. Fluorine: The phenyl group in the target compound enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to fluorine derivatives . Oxa vs.
Biological Activity :
- Epibatidine’s 7-aza configuration and chloropyridyl substituent confer exceptional nAChR affinity (Ki < 0.05 nM), whereas 2-azabicyclo compounds may target different receptors due to nitrogen positioning .
- Carboxylic acid derivatives (e.g., 3-carboxylic acid) are often used as intermediates for prodrugs or to modulate solubility .
Synthetic Accessibility :
- The oxa-aza variant is synthesized via multi-step sequences involving benzoylation and borane reductions , whereas fluorinated derivatives require halogenation strategies .
- Epibatidine’s synthesis involves stereoselective lithiation and coupling, highlighting the complexity of chiral bicyclic systems .
Biological Activity
5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride is a bicyclic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a phenyl group attached to a nitrogen atom, allows for various interactions with biological systems, making it an interesting subject for investigation.
The compound has the following chemical identifiers:
- IUPAC Name : this compound
- CAS Number : 2490430-24-3
- Molecular Formula : CHN·HCl
The biological activity of this compound is believed to involve its interaction with various molecular targets, including receptors and enzymes. The compound may alter the activity of these targets, leading to significant biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antidiabetic Potential : A study highlighted the design and synthesis of derivatives based on bicyclic structures similar to 5-Phenyl-2-azabicyclo[2.2.1]heptane, which were found to be potent inhibitors of DPP-4 (dipeptidyl peptidase-4), an enzyme involved in glucose metabolism .
- Antimicrobial Properties : Some derivatives of bicyclic compounds have shown antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Research on related structures suggests that modifications can enhance their efficacy against such pathogens .
- Neuropharmacological Effects : The bicyclic structure is often explored for its potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar frameworks have been studied for their ability to influence dopamine and serotonin receptors, which are crucial in treating mood disorders .
Comparative Analysis with Related Compounds
The biological activity of 5-Phenyl-2-azabicyclo[2.2.1]heptane can be compared with other azabicyclic compounds:
| Compound Name | Biological Activity | Notable Effects |
|---|---|---|
| 2-Azabicyclo[2.2.1]heptane | Antidepressant | Modulates serotonin receptors |
| 3-Azabicyclo[2.2.1]heptane | Antidiabetic | DPP-4 inhibition |
| 4-Azabicyclo[2.2.1]heptane | Antimicrobial | Effective against MRSA |
Case Studies
Several studies have investigated the biological effects of compounds related to 5-Phenyl-2-azabicyclo[2.2.1]heptane:
- DPP-4 Inhibition Study : In a study focused on the synthesis and evaluation of new DPP-4 inhibitors, compounds derived from azabicyclic structures demonstrated significant efficacy in lowering blood glucose levels in diabetic models .
- Antimicrobial Efficacy : Research on derivatives indicated that modifications to the bicyclic structure could enhance antimicrobial properties, leading to lower MIC (Minimum Inhibitory Concentration) values against resistant bacterial strains .
- Neuropharmacological Assessment : Investigations into the effects on neurotransmitter systems revealed that certain analogs could effectively modulate dopamine levels, suggesting potential for treating neuropsychiatric disorders .
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-Phenyl-2-azabicyclo[2.2.1]heptane hydrochloride to ensure stereochemical purity?
Answer: Stereochemical control in bicyclic amines often requires careful selection of reagents and reaction conditions. For example:
- Reduction steps : Use of NaBH₄ in ethanol/THF at 0°C to room temperature ensures selective reduction of intermediates without epimerization .
- Protection/deprotection : Benzyl (Cbz) or tosyl (Ts) groups stabilize intermediates during ring closure. For instance, TsCl in pyridine at 5°C achieves 94% yield in tosylation .
- Catalytic hydrogenation : 10% Pd/C under H₂ in HCl (2 mol/L) efficiently removes protecting groups while maintaining stereointegrity .
Q. How can researchers validate the structural identity of 5-Phenyl-2-azabicyclo[2.2.1]heptane hydrochloride using analytical techniques?
Answer: Combine multiple spectroscopic and chromatographic methods:
- NMR : Analyze - and -NMR for characteristic peaks (e.g., bicyclic proton environments at δ 1.5–3.0 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 178.1 for free base) .
- X-ray crystallography : Resolve stereochemistry for crystalline derivatives (e.g., hydrochloride salts) .
Q. What stability studies are critical for ensuring the integrity of 5-Phenyl-2-azabicyclo[2.2.1]heptane hydrochloride under experimental conditions?
Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for hydrochloride salts) .
- pH-dependent stability : Use accelerated degradation studies in buffers (pH 1–13) monitored by HPLC to identify hydrolysis or oxidation products .
- Light sensitivity : Store samples in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling guide the design of novel derivatives of 5-Phenyl-2-azabicyclo[2.2.1]heptane hydrochloride?
Answer:
- Reaction path search : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and regioselectivity in derivatization reactions .
- Molecular docking : Screen derivatives against target receptors (e.g., neurotransmitter transporters) to prioritize synthetic targets .
- Machine learning : Train models on existing bicyclic amine data to predict reaction yields or solubility .
Q. What strategies resolve contradictions in reported synthetic yields for bicyclic azabicycloheptane derivatives?
Answer:
- Reproducibility audits : Compare reaction scales (e.g., micro vs. bulk) and purity of starting materials (e.g., trans-4-hydroxy-L-proline vs. racemic mixtures) .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and identify side reactions .
- Meta-analysis : Aggregate literature data to isolate variables (e.g., solvent polarity, catalyst loading) impacting yield discrepancies .
Q. How can reactor design improve the scalability of 5-Phenyl-2-azabicyclo[2.2.1]heptane hydrochloride synthesis?
Answer:
- Continuous flow systems : Optimize residence time and temperature for high-throughput ring-closing steps (e.g., using microreactors for BH₃/THF reductions) .
- Membrane separation : Integrate nanofiltration to isolate intermediates without column chromatography .
- Process control : Implement PAT (Process Analytical Technology) tools for real-time adjustment of pH and reagent stoichiometry .
Q. What advanced methodologies are available for studying the reaction mechanisms of azabicycloheptane derivatives?
Answer:
- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in ring-forming reactions .
- Electron microscopy (TEM/SEM) : Visualize catalyst surfaces (e.g., Pd/C) to correlate morphology with hydrogenation efficiency .
- Isotopic labeling : Track -labeled intermediates via LC-MS to elucidate nitrogen migration pathways .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
